

enantioselective synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

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Compound of Interest

Compound Name: 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime

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A comprehensive guide to the enantioselective synthesis of **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime**, a chiral α -hydroxy ketoxime, is presented for researchers and professionals in drug development. Direct enantioselective methods for this specific molecule are not yet established in published literature. However, this guide outlines and compares several powerful asymmetric strategies that can be adapted for its synthesis, focusing on the stereoselective formation of the parent α -hydroxy ketone, a key intermediate.

The primary challenge in the synthesis of this molecule lies in the stereocontrolled installation of the hydroxyl group at the C-7 position. The subsequent oximation of the C-6 ketone is generally a straightforward process that does not affect the newly created stereocenter.^{[1][2][3]} Therefore, this guide focuses on the enantioselective synthesis of 6-dodecanone, 5,8-diethyl-7-hydroxy-.

Comparison of Potential Enantioselective Synthetic Strategies

Several major classes of asymmetric reactions are applicable to the synthesis of the target chiral α -hydroxy ketone. The choice of method will depend on factors such as the availability of starting materials, desired enantiomeric purity, and scalability.

Strategy	Catalyst/Reagent	Stoichiometric Reductant	Typical Enantiomeric Excess (e.e.)	Key Advantages	Potential Challenges for Target Molecule
Asymmetric Transfer Hydrogenation	Chiral Ru(II) or Rh(III) complexes (e.g., Noyori-type catalysts)	Isopropanol or formic acid	>90%	High enantioselectivity, operational simplicity, use of safe and inexpensive reductants. [4]	Catalyst performance can be substrate-dependent.
Catalytic Asymmetric Hydrogenation	Chiral Rh(I) or Ru(II) complexes	H ₂ gas	>95%	High enantioselectivity, high atom economy.	Requires specialized high-pressure hydrogenation equipment.
Enzyme-Catalyzed Reduction	Ketoreductases (KREDs) / Dehydrogenases	NAD(P)H (often recycled in situ)	>99%	Extremely high enantioselectivity and regioselectivity, mild reaction conditions. [5] [6]	Requires screening for a suitable enzyme, potential for substrate inhibition.
Chiral Borane Reduction	CBS catalyst (Corey-Bakshi-Shibata)	Borane (BH ₃)	>95%	Predictable stereochemical outcome, high enantioselectivity for a wide range of ketones. [4] [7]	Stoichiometric use of borane, requires anhydrous conditions.

Experimental Protocols for Key Strategies

Detailed experimental procedures for analogous substrates from the literature are provided below. These can serve as a starting point for the development of a specific protocol for 6-dodecanone, 5,8-diethyl-7-hydroxy-.

Asymmetric Transfer Hydrogenation of an α -Diketone Precursor

This approach would involve the synthesis of the corresponding α -diketone, 5,8-diethyl-dodecane-6,7-dione, followed by a highly regioselective and enantioselective reduction of one ketone.

Experimental Protocol:

- **Catalyst Preparation:** A chiral Ru(II) catalyst, such as (S,S)-TsDPEN-Ru, is prepared according to established literature procedures.
- **Reaction Setup:** In a nitrogen-flushed flask, the α -diketone precursor (1.0 mmol) and the chiral Ru(II) catalyst (0.01 mmol, 1 mol%) are dissolved in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture, 7 mL).
- **Reaction Execution:** The reaction mixture is stirred at 28 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral α -hydroxy ketone.

Enzyme-Catalyzed Reduction of an α -Diketone Precursor

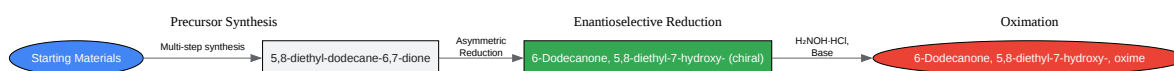
This method offers the potential for exceptional enantioselectivity under mild, aqueous conditions.

Experimental Protocol:

- **Enzyme and Cofactor Preparation:** A suitable ketoreductase (KRED) is obtained commercially or produced recombinantly. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is prepared.
- **Reaction Setup:** In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the α -diketone precursor (1.0 mmol), NADP⁺ (0.01 mmol), glucose (1.2 mmol), KRED (e.g., 5 mg), and GDH (e.g., 10 U) are combined.
- **Reaction Execution:** The mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH may need to be maintained by the addition of a dilute base.
- **Work-up and Purification:** The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layer is dried and concentrated. The product is then purified by column chromatography.

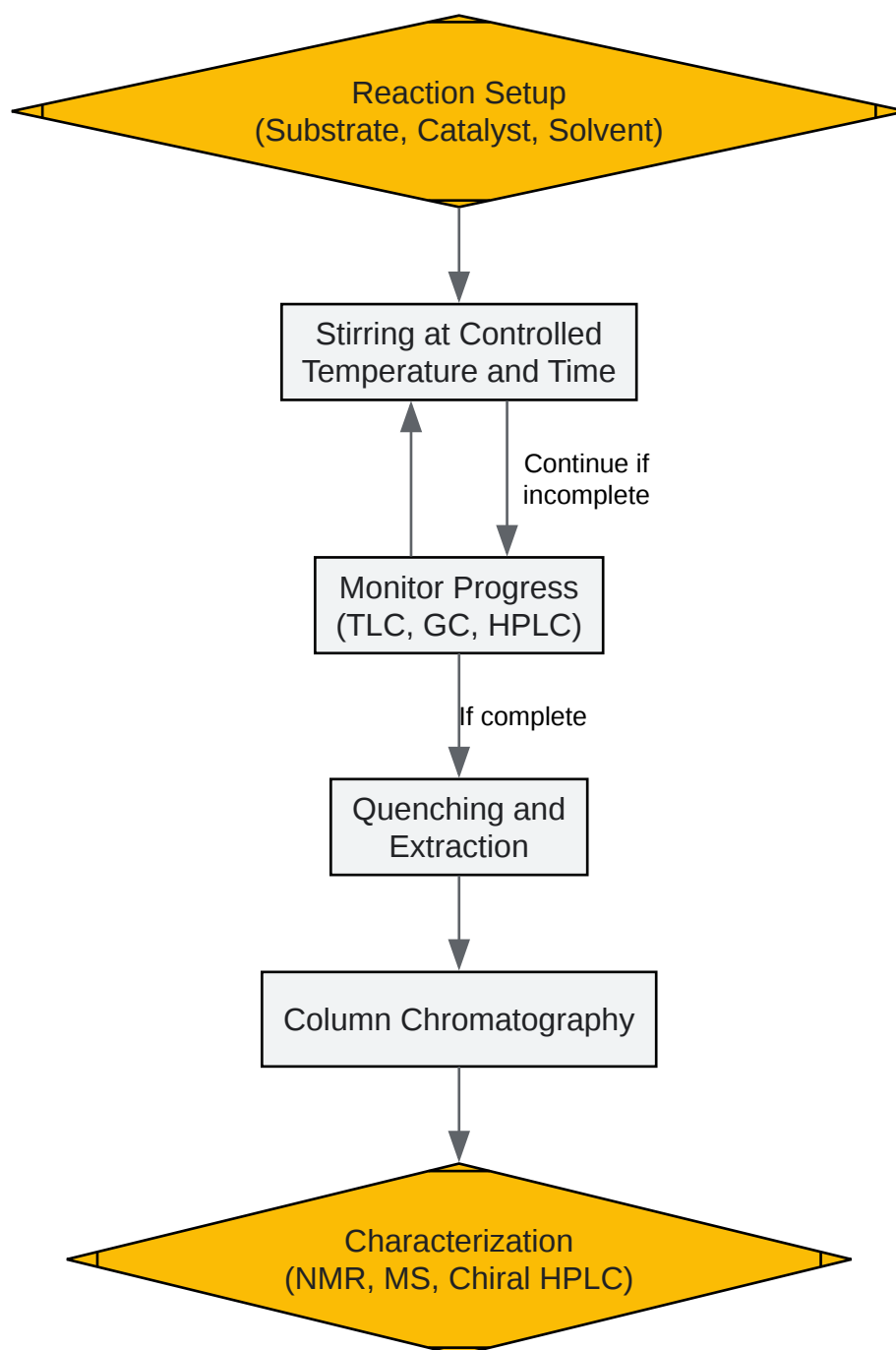
Synthetic Pathways and Workflows

The following diagrams illustrate the potential synthetic routes and experimental workflows.



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Caption: General synthetic pathway to the target oxime.



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Caption: General experimental workflow for synthesis.

Conclusion

While a direct, established enantioselective synthesis for **6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime** is not available, several robust asymmetric methodologies can be applied to

its synthesis, primarily through the enantioselective reduction of a diketone precursor. Asymmetric transfer hydrogenation and enzyme-catalyzed reductions represent highly promising strategies, offering high potential for excellent enantioselectivity and yield. The choice of the optimal method will be guided by experimental investigation and the specific requirements of the research or development program. The protocols and workflows provided herein serve as a solid foundation for the development of a successful enantioselective synthesis of this target molecule.

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